molecular formula C31H23F3N2O4 B2624082 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888461-42-5

3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B2624082
CAS No.: 888461-42-5
M. Wt: 544.53
InChI Key: DCBLZXMTYXWHHF-UHFFFAOYSA-N
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Description

3-(3,3-Diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzofuran core, a trifluoromethoxy phenyl group, and a diphenylpropanamido moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Trifluoromethoxy Phenyl Group: The trifluoromethoxy phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-(trifluoromethoxy)aniline.

    Attachment of Diphenylpropanamido Moiety: The diphenylpropanamido group can be attached through an amide coupling reaction using 3,3-diphenylpropanoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group might enhance its binding affinity to certain targets, while the benzofuran core could facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Diphenylpropanamido)-N-phenylbenzofuran-2-carboxamide: Lacks the trifluoromethoxy group, which might reduce its binding affinity to certain targets.

    3-(3,3-Diphenylpropanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the trifluoromethoxy group in 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide makes it unique compared to similar compounds. This group can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

3-(3,3-diphenylpropanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F3N2O4/c32-31(33,34)40-23-17-15-22(16-18-23)35-30(38)29-28(24-13-7-8-14-26(24)39-29)36-27(37)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,35,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBLZXMTYXWHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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